molecular formula C11H13F2NO B1464994 N-(2,5-difluorophenyl)oxan-4-amine CAS No. 1154889-33-4

N-(2,5-difluorophenyl)oxan-4-amine

Cat. No.: B1464994
CAS No.: 1154889-33-4
M. Wt: 213.22 g/mol
InChI Key: YIJYHPWDAGQGRU-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H13F2NO It is characterized by the presence of a difluorophenyl group attached to an oxan-4-amine structure

Scientific Research Applications

N-(2,5-difluorophenyl)oxan-4-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)oxan-4-amine typically involves the reaction of 2,5-difluoroaniline with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)oxan-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The difluorophenyl group can participate in substitution reactions, where one or more of its fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)oxan-4-amine involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the precise mechanisms and identify the key molecular players involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-difluorophenyl)oxan-4-amine include other difluorophenyl derivatives and oxane-based amines. Examples include:

  • N-(2,4-difluorophenyl)oxan-4-amine
  • N-(3,5-difluorophenyl)oxan-4-amine
  • N-(2,5-difluorophenyl)oxan-3-amine

Uniqueness

This compound is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the oxan-4-amine structure. This unique combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2,5-difluorophenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-8-1-2-10(13)11(7-8)14-9-3-5-15-6-4-9/h1-2,7,9,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJYHPWDAGQGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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